Cas no 2228802-77-3 (2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine)

2,2-Dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine is a structurally unique cyclopropylmethanamine derivative characterized by its sterically hindered cyclohexyl and cyclopropyl substituents. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its rigid, three-dimensional framework, which may enhance binding selectivity in target interactions. The presence of the 4-methylcyclohexyl group contributes to lipophilicity, potentially improving membrane permeability, while the cyclopropane ring offers metabolic stability. Its amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The compound’s defined stereochemistry and conformational constraints may also be advantageous in the development of chiral catalysts or bioactive molecules requiring precise spatial orientation.
2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine structure
2228802-77-3 structure
Product Name:2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine
CAS No:2228802-77-3
MF:C13H25N
MW:195.344303846359
CID:6103008
PubChem ID:165752191
Update Time:2025-06-15

2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine
    • EN300-1838974
    • 2228802-77-3
    • [2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropyl]methanamine
    • Inchi: 1S/C13H25N/c1-10-4-6-11(7-5-10)13(9-14)8-12(13,2)3/h10-11H,4-9,14H2,1-3H3
    • InChI Key: HHTHYUPATHUYJX-UHFFFAOYSA-N
    • SMILES: NCC1(C2CCC(C)CC2)CC1(C)C

Computed Properties

  • Exact Mass: 195.198699802g/mol
  • Monoisotopic Mass: 195.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26Ų

2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine Pricemore >>

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2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine Related Literature

Additional information on 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine

Professional Introduction to Compound with CAS No. 2228802-77-3 and Product Name: 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine

The compound identified by the CAS number 2228802-77-3 and the product name 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate arrangement of its molecular framework, characterized by a cyclopropyl ring and a substituted cyclohexyl group, makes it a subject of intense interest for researchers exploring novel therapeutic agents.

In recent years, the development of new chemical entities with tailored pharmacological properties has been a cornerstone of medicinal chemistry. The compound in question, 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine, exhibits a structural complexity that suggests potential interactions with biological targets at multiple levels. Its molecular design incorporates elements that are known to influence binding affinity and metabolic stability, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have indicated that molecules with similar structural motifs may interact with neurotransmitter receptors and enzymes, thereby modulating central nervous system activity. The presence of the 4-methylcyclohexyl substituent in particular is noteworthy, as it has been shown to enhance binding interactions with certain protein targets. This feature opens up possibilities for developing treatments targeting conditions such as depression, anxiety, and cognitive dysfunction.

Furthermore, the dimethyl groups at the 2-position contribute to the compound's overall lipophilicity, which is a critical factor in drug absorption and distribution. By optimizing these structural elements, researchers can fine-tune pharmacokinetic properties to achieve desired therapeutic outcomes. The cyclopropyl ring, while relatively rare in drug candidates, introduces rigidity to the molecular structure, which can improve binding affinity and reduce susceptibility to metabolic degradation.

Recent advancements in computational chemistry have enabled more precise predictions of biological activity based on molecular structure. The compound 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine has been subjected to virtual screening using various docking algorithms to identify potential binding sites on biological targets. These simulations have highlighted several promising interactions with enzymes and receptors involved in inflammation and pain signaling pathways.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves strategic functional group transformations that highlight the ingenuity of modern synthetic methodologies. Researchers have leveraged advanced catalytic systems to achieve high yields and purity levels, ensuring that subsequent biological evaluations are performed on material of exceptional quality.

In terms of preclinical development, the compound has shown encouraging results in cell-based assays. Initial studies indicate that it may modulate key signaling pathways associated with neuroprotection and antioxidant activity. These findings are particularly relevant given the increasing recognition of oxidative stress as a contributing factor in various neurological disorders. The ability of this compound to interact with multiple targets suggests a polypharmacological approach, which may offer therapeutic advantages over single-target agents.

As research progresses, the potential applications of 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine are likely to expand beyond neurological disorders. Its structural features make it amenable to further derivatization, allowing researchers to explore its utility in treating conditions such as cardiovascular diseases and metabolic disorders. The cyclopropyl moiety has been associated with enhanced binding affinity in several drug classes, suggesting that this compound may serve as a scaffold for novel therapeutics.

The regulatory landscape for new pharmaceutical entities continues to evolve, emphasizing the need for robust preclinical data before human trials can commence. The comprehensive characterization of 2228802-77-3, including its physicochemical properties and toxicological profile, is essential for navigating these regulatory pathways successfully. Collaborative efforts between synthetic chemists and biologists are crucial for translating promising chemical entities into viable drug candidates.

In conclusion, the compound identified by CAS number 2228802-77-3 and named 2,2-dimethyl-1-(4-methylcyclohexyl)cyclopropylmethanamine represents a significant step forward in pharmaceutical innovation. Its unique structural features and potential biological activities position it as a valuable candidate for further exploration in drug discovery. As research continues to uncover new therapeutic applications for this molecule, it is likely to play an important role in addressing some of today's most pressing medical challenges.

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